molecular formula C17H24N2O2S B5807545 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea

Cat. No. B5807545
M. Wt: 320.5 g/mol
InChI Key: DMNQQILQQNCRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea, also known as CYT-387, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. The JAK-STAT pathway plays a crucial role in cell signaling and is involved in various biological processes such as immune response, hematopoiesis, and inflammation. CYT-387 has shown promising results in preclinical studies and is being investigated as a potential therapeutic agent for various diseases.

Mechanism of Action

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea acts by inhibiting the JAK family of enzymes, which are involved in the activation of the STAT signaling pathway. The JAK-STAT pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. Inhibition of this pathway by N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea leads to the suppression of tumor growth and the modulation of the immune response.
Biochemical and physiological effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea has also been shown to improve the survival of mice with myeloproliferative neoplasms and reduce the severity of inflammation in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea is its specificity for the JAK family of enzymes, which minimizes off-target effects. However, one of the limitations of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea is its poor solubility, which can affect its bioavailability and limit its use in in vivo studies.

Future Directions

There are several potential future directions for the development of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea. One potential direction is the investigation of its use in combination with other drugs for the treatment of cancer and autoimmune diseases. Another potential direction is the development of more potent and selective JAK inhibitors with improved pharmacokinetic properties. Additionally, the use of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea as a tool for the study of JAK-STAT signaling and its role in various biological processes could also be explored.

Synthesis Methods

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with cyclohexenylmagnesium bromide to form the corresponding alcohol. The alcohol is then reacted with N-(tert-butoxycarbonyl)-N'-methylthiourea to form the intermediate, which is further reacted with 2-bromoethyl cyclohexene to form N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including myeloproliferative neoplasms, leukemia, and solid tumors. N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in the treatment of inflammatory bowel disease.

properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-20-15-9-8-14(12-16(15)21-2)19-17(22)18-11-10-13-6-4-3-5-7-13/h6,8-9,12H,3-5,7,10-11H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNQQILQQNCRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NCCC2=CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.